



## YTP-17: Application Notes and Protocols for Preclinical Research

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

YTP-17 is a potent and orally active small molecule inhibitor of the YAP-TEAD protein-protein interaction, a critical downstream effector of the Hippo signaling pathway.[1][2][3][4] Dysregulation of the Hippo pathway and subsequent activation of the transcriptional coactivator Yes-associated protein (YAP) and its association with TEA domain (TEAD) transcription factors are implicated in the development and progression of various cancers. YTP-17 disrupts this interaction, thereby inhibiting the transcription of pro-proliferative and anti-apoptotic genes, leading to anti-tumor efficacy.[1][2][5] These application notes provide detailed protocols for the dissolution, preparation, and experimental use of YTP-17.

## **Chemical and Physical Properties**

A clear understanding of the physicochemical properties of **YTP-17** is essential for its effective use in experimental settings.



Property	Value	Reference
Molecular Formula	C26H25ClF2N2O4	[2][3]
Molecular Weight	502.94 g/mol	[2][3]
Appearance	White to off-white solid	[3][6]
Purity	>98% (typically)	-
CAS Number	Not specified	-

## **Quantitative Data Summary**

**YTP-17** has demonstrated potent inhibitory activity in both biochemical and cell-based assays, as well as anti-tumor efficacy in preclinical models.

Assay	Cell Line/Model	IC50 / Effect	Reference
YAP-TEAD Interaction	Biochemical Assay	4 nM	[1][2][3][4]
Antiproliferative Activity	NCI-H2052 (Mesothelioma)	45 nM	[1][2][6]
In Vivo Efficacy	NCI-H226 Xenograft Mouse Model	45% tumor volume reduction at 60 mg/kg	[1][3][6]

# Experimental Protocols Preparation of YTP-17 Stock Solutions

#### Materials:

- YTP-17 powder
- Dimethyl sulfoxide (DMSO), anhydrous/newly opened[3][7]
- Sterile, light-protecting microcentrifuge tubes or vials
- Nitrogen gas source (optional, but recommended for long-term storage)[1][2][3]



#### Protocol:

- Pre-warming: Allow the YTP-17 vial to equilibrate to room temperature before opening to prevent condensation.
- Dissolution: YTP-17 is readily soluble in DMSO at concentrations of at least 100 mg/mL (198.83 mM).[2][3][6] For a 10 mM stock solution, for example, dissolve 5.03 mg of YTP-17 in 1 mL of anhydrous DMSO.
  - Note: The use of hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of YTP-17. It is highly recommended to use a fresh, unopened bottle of anhydrous DMSO.[3][7]
- Solubilization Assistance: To ensure complete dissolution, the solution can be gently warmed to 37°C and sonicated in an ultrasonic bath for a short period.[2]
- · Aliquoting and Storage:
  - Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in lightprotecting tubes.
  - If available, flush the headspace of each vial with nitrogen gas before sealing to minimize oxidation.[1][2][3]
  - Store the stock solution aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.
     [1][2][3] Avoid repeated freeze-thaw cycles.[3]

## In Vitro Cell-Based Assay Protocol (Example: Proliferation Assay)

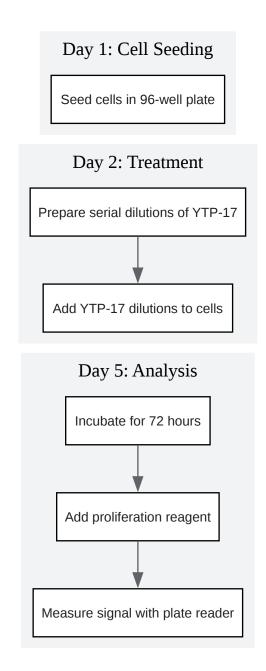
#### Materials:

- Cancer cell line of interest (e.g., NCI-H2052)
- Complete cell culture medium
- YTP-17 stock solution (e.g., 10 mM in DMSO)



- Multi-well plates (e.g., 96-well)
- Cell proliferation reagent (e.g., Resazurin, CellTiter-Glo®)
- Plate reader

Workflow Diagram:



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Caption: Workflow for an in vitro cell proliferation assay.

#### Protocol:

- Cell Seeding: Seed cells in a 96-well plate at a density determined to ensure exponential growth for the duration of the experiment. Allow cells to adhere overnight.
- Preparation of Working Solutions: Prepare a serial dilution of the YTP-17 stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (DMSO-only) with the same final DMSO concentration as the highest YTP-17 dose.
- Cell Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of **YTP-17** or the vehicle control.
- Incubation: Incubate the plate for the desired period, for instance, 72 hours, under standard cell culture conditions (37°C, 5% CO<sub>2</sub>).[8]
- Quantification of Proliferation: Add a cell proliferation reagent according to the manufacturer's instructions and measure the output (e.g., fluorescence or luminescence) using a plate reader.
- Data Analysis: Calculate the half-maximal inhibitory concentration (IC<sub>50</sub>) by plotting the percentage of cell viability against the logarithm of the **YTP-17** concentration and fitting the data to a dose-response curve.

## In Vivo Study Protocol (Example: Xenograft Mouse Model)

#### Materials:

- Immunocompromised mice (e.g., SCID or nude mice)
- Tumor cells for implantation (e.g., NCI-H226)
- YTP-17 powder



- Vehicle for oral gavage (e.g., as specified by supplier or in literature)
- Oral gavage needles
- Calipers for tumor measurement

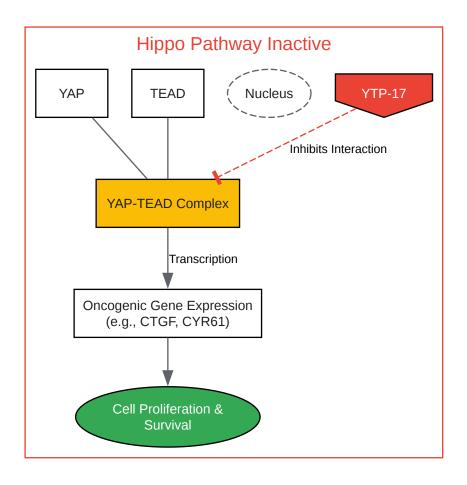
#### Protocol:

- Tumor Implantation: Subcutaneously implant tumor cells into the flanks of the mice. Allow the tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Animal Grouping: Randomize the mice into treatment and control groups.
- Formulation Preparation: Prepare the YTP-17 formulation for oral gavage. An example formulation for a similar compound involves creating a suspension in a vehicle like 0.5% methylcellulose and 0.2% Tween 80 in sterile water. The specific formulation should be optimized for solubility and stability.
- Dosing: Administer YTP-17 orally via gavage at the desired dose (e.g., 60 mg/kg) once daily
  for the specified duration (e.g., 2 weeks).[1][3][6] The control group should receive the
  vehicle only.
- Monitoring: Monitor the body weight of the mice and measure tumor dimensions with calipers regularly (e.g., twice a week).
- Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., pharmacodynamics, histology).

## **Signaling Pathway**

YTP-17 targets the Hippo signaling pathway, which is a key regulator of organ size and cell proliferation. In many cancers, the Hippo pathway is inactivated, leading to the nuclear translocation of YAP. In the nucleus, YAP binds to TEAD transcription factors, driving the expression of genes that promote cell growth and inhibit apoptosis. YTP-17 prevents the interaction between YAP and TEAD, thereby suppressing this oncogenic signaling.





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Caption: **YTP-17** inhibits the YAP-TEAD interaction in the Hippo pathway.

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